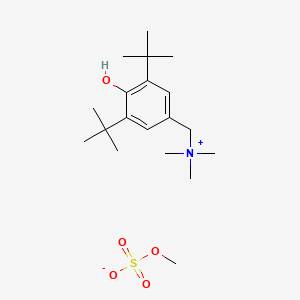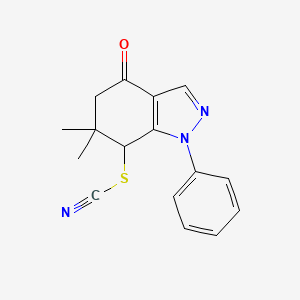
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The thiocyanate group can be introduced by reacting the indazole derivative with thiocyanogen or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent.
- Reaction conditions: Room temperature, using an appropriate solvent such as acetonitrile .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding thiourea or thiocarbamate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea or thiocarbamate derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex indazole derivatives.
- Studied for its reactivity and potential to form various functionalized products.
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Potential use as a pharmacophore in drug design due to the presence of the indazole core and thiocyanate group.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate typically involves the following steps:
-
Formation of the Indazole Core:
- Starting with a suitable phenylhydrazine derivative, the indazole core can be synthesized via cyclization reactions. For example, phenylhydrazine can react with a diketone under acidic conditions to form the indazole ring.
- Reaction conditions: Reflux in methanol with methanesulfonic acid as a catalyst .
作用机制
The mechanism of action of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate is not fully elucidated but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the indazole core and thiocyanate group.
Pathways Involved: Potential modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Uniqueness:
- The presence of the thiocyanate group in (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the indazole core and thiocyanate group may offer distinct pharmacological properties and synthetic versatility.
属性
IUPAC Name |
(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-16(2)8-13(20)12-9-18-19(11-6-4-3-5-7-11)14(12)15(16)21-10-17/h3-7,9,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRROVQJQOYZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C1SC#N)N(N=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
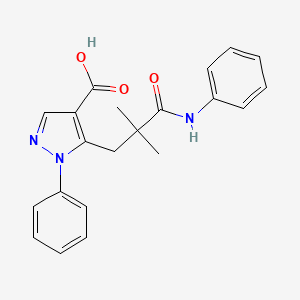
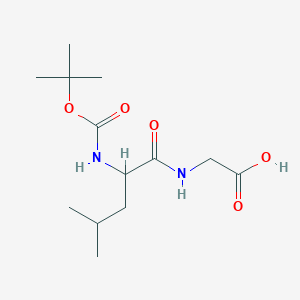
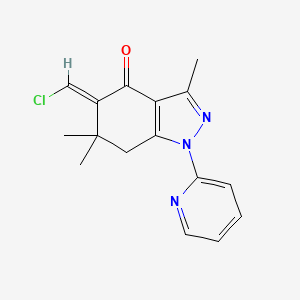
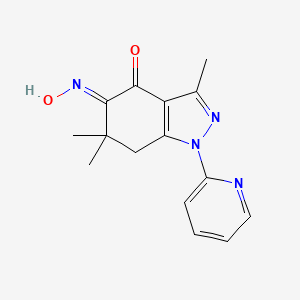
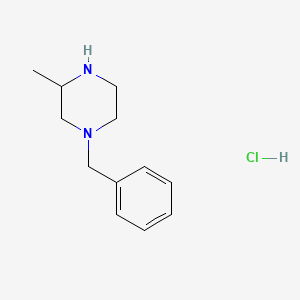



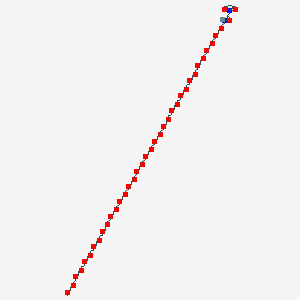
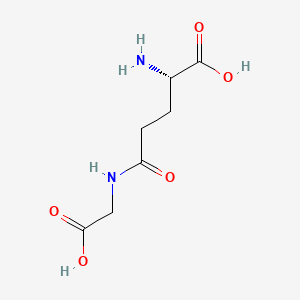
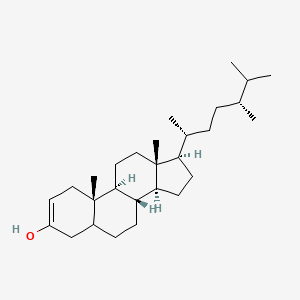
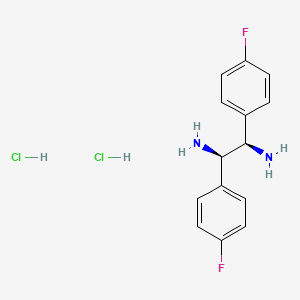
![2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid](/img/structure/B8006637.png)
